5-(2-Methoxy-4-nitrophenyl)oxazole
CAS No.: 198821-78-2
Cat. No.: VC21324947
Molecular Formula: C10H8N2O4
Molecular Weight: 220.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 198821-78-2 |
---|---|
Molecular Formula | C10H8N2O4 |
Molecular Weight | 220.18 g/mol |
IUPAC Name | 5-(2-methoxy-4-nitrophenyl)-1,3-oxazole |
Standard InChI | InChI=1S/C10H8N2O4/c1-15-9-4-7(12(13)14)2-3-8(9)10-5-11-6-16-10/h2-6H,1H3 |
Standard InChI Key | AOIXGUQZJVAHKJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2 |
Canonical SMILES | COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2 |
Introduction
Chemical Structure and Properties
5-(2-Methoxy-4-nitrophenyl)oxazole is identified by the CAS number 198821-78-2 and has the molecular formula C₁₀H₈N₂O₄ . This compound consists of an oxazole ring attached at the 5-position to a phenyl ring that contains methoxy and nitro substituents at the 2- and 4-positions, respectively . The systematic IUPAC name for this compound is 5-(2-methoxy-4-nitrophenyl)-1,3-oxazole, though it may also be referred to as 5-(4-nitro-2-methoxyphenyl)oxazole in some contexts .
The compound has a molecular weight of 220.18 g/mol and possesses several distinctive physical and chemical properties that make it useful for synthetic applications . Its structure can be visualized as a planar heterocyclic system with the nitrophenyl group positioned to allow for further chemical modifications at various sites.
Physical and Chemical Properties
Table 1 below summarizes the key physical and chemical properties of 5-(2-Methoxy-4-nitrophenyl)oxazole:
Property | Value |
---|---|
Molecular Weight | 220.18 g/mol |
Density | 1.322 g/cm³ |
Boiling Point | 355.214°C at 760 mmHg |
Flash Point | 168.627°C |
Exact Mass | 220.04800 |
PSA (Polar Surface Area) | 81.08000 |
LogP | 2.78160 |
Vapor Pressure | 0 mmHg at 25°C |
Index of Refraction | 1.568 |
pKa | -0.22±0.10 (Predicted) |
These properties are crucial for understanding the compound's behavior in various reaction conditions and formulations . The relatively high boiling point and flash point indicate thermal stability, which can be important for certain reaction conditions . The LogP value suggests moderate lipophilicity, which can influence its absorption and distribution characteristics in biological systems .
Synthesis Methods
The development of efficient synthesis methods for 5-(2-Methoxy-4-nitrophenyl)oxazole has been crucial for its application in pharmaceutical research. Multiple approaches have been explored, with palladium-catalyzed methods emerging as particularly effective.
Palladium-Catalyzed Formylation Approach
A significant breakthrough in the synthesis of this compound was achieved through a palladium(0)-catalyzed formylation of an aryl diazonium species . This approach, as described by Herr et al. (2002), involves:
-
Formylation of an aryl diazonium substrate using palladium catalysis
-
Condensation of the resulting aldehyde with tosylmethyl isocyanide (TosMIC) to form the oxazole ring
Alternative Synthesis Approaches
Pharmaceutical Applications
The primary significance of 5-(2-Methoxy-4-nitrophenyl)oxazole lies in its role as a key intermediate in pharmaceutical development, with specific applications in antiviral research.
Role in Hepatitis C Treatment Development
5-(2-Methoxy-4-nitrophenyl)oxazole serves as a critical intermediate for the preparation of the hepatitis C drug candidate VX-497, also known as merimepodib . This application highlights the compound's importance in addressing significant public health challenges. Merimepodib functions as an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme that plays a crucial role in viral replication .
The structural features of 5-(2-Methoxy-4-nitrophenyl)oxazole make it particularly suitable for incorporation into more complex bioactive molecules like merimepodib. Its oxazole ring provides a rigid structural element, while the substituted phenyl group offers sites for further functionalization during drug synthesis .
Supplier | Product Number | Purity | Package Size | Price (USD) |
---|---|---|---|---|
American Custom Chemicals Corporation | CHM0012387 | 95.00% | 10g | $5,699.93 |
Chemenu | CM191120 | 95% | 5g | $777 |
Crysdot | CD11170430 | 95+% | 5g | $823 |
Alichem | 198821782 | Not specified | 5g | $899 |
This pricing information reflects the specialized nature of the compound and the technical expertise required for its synthesis . The substantial price variation between suppliers suggests that researchers should carefully evaluate options when sourcing this material.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume